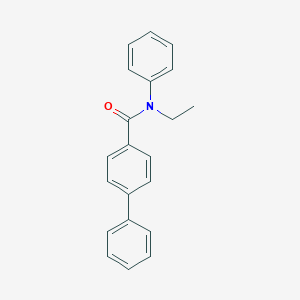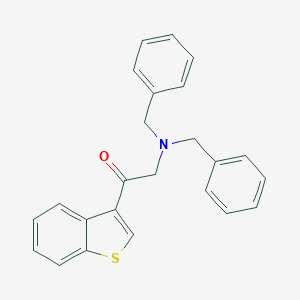![molecular formula C15H17N3O3S B274520 N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274520.png)
N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as MPT0G211, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA synthesis and cell proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In immune cells, it modulates the immune response by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant effects, which may be beneficial in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its high potency and specificity for DHODH inhibition. This makes it a useful tool for studying the role of DHODH in various biological processes. However, one limitation is that this compound is not yet approved for clinical use, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide. One area of interest is its potential as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the development of combination therapies using this compound and other anticancer agents to improve treatment outcomes. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of this compound in humans.
Synthesis Methods
The synthesis of N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-chloro-N-(4-methoxy-2-methylphenyl)acetamide with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol, followed by the addition of sodium hydride and acetic anhydride. The final step involves the purification of the compound using column chromatography. The synthesis method has been optimized to obtain a high yield of pure this compound.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c1-9-6-11(21-3)4-5-12(9)17-14(20)8-22-15-16-10(2)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19) |
InChI Key |
OJJSEJZQKNGDIU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=C(C=C2)OC)C |
SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=C(C=C2)OC)C |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)





![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)